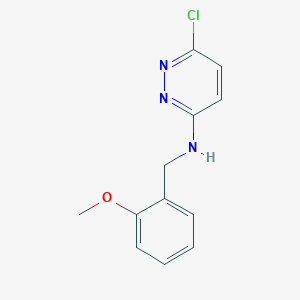![molecular formula C10H12Cl3NO2 B1451821 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1396962-37-0](/img/structure/B1451821.png)
2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
Descripción general
Descripción
“2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is a biochemical used for proteomics research . It is available for purchase from various biochemical suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11Cl2NO2•HCl . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and an additional hydrogen chloride (HCl) group.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 284.57 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Fluorescence Derivatisation in Amino Acids
The compound has been studied for its potential in fluorescence derivatisation of amino acids. Research by Frade et al. (2007) demonstrates that coupling it with amino groups in amino acids results in strong fluorescence, beneficial for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Herbicidal Applications
Shimabukuro et al. (1978) investigated a derivative of this compound, dichlofop-methyl, as a selective herbicide for wild oat control in wheat. Their study shows how dichlofop-methyl inhibits auxin-stimulated elongation in plants, indicating its potential as an effective herbicide (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Molecular Docking and Structural Studies
Vanasundari et al. (2018) conducted spectroscopic and structural investigations of compounds structurally similar to 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid. Their research includes molecular docking studies, revealing that these compounds potentially inhibit Placenta growth factor and have significant biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Photochemical Behaviour Studies
Meunier, Gauvin, and Boule (2002) explored the photochemical behavior of dichlorprop, a related compound, under various conditions. This research is significant in understanding the environmental impact and breakdown of such compounds in aquatic systems (Meunier, Gauvin, & Boule, 2002).
Corrosion Inhibition Studies
Research by Vikneshvaran and Velmathi (2017) on Schiff bases derived from L-Tryptophan, similar in structure to the compound , indicates their effectiveness in corrosion inhibition of stainless steel in acidic environments. This suggests potential industrial applications in corrosion prevention (Vikneshvaran & Velmathi, 2017).
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12;/h2-4,6,13H,5H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPDAIJFOKLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B1451738.png)
![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)

![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)


![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1451749.png)



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)
![(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid](/img/structure/B1451757.png)
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)
